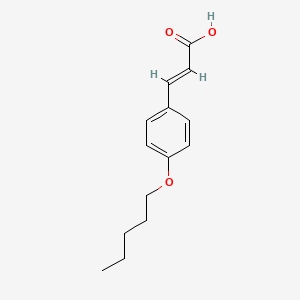

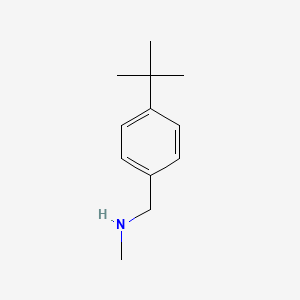

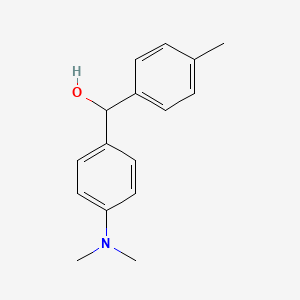

4-(Dimethylamino)-4'-methylbenzhydrol

Übersicht

Beschreibung

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .

Molecular Structure Analysis

The molecular structure of DMAP was solved by single crystal X-ray diffraction (SXRD) techniques which confirms that the DMAP crystal crystallizes in a monoclinic crystal system .

Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C (230 to 235 °F; 383 to 386 K) and a boiling point of 162 °C (324 °F; 435 K) at 50 mmHg .

Wissenschaftliche Forschungsanwendungen

Structure-Photophysics Correlations

Research has explored the solvatochromism, fluorescence quantum yields, and lifetimes of 4-(dimethylamino)stilbene derivatives, indicating the involvement of intramolecular charge transfer in the excited state and its relation to the molecular structure. Strong fluorescence quenching observed with certain structural modifications suggests the critical role of molecular flexibility in photophysical properties (Létard, Lapouyade, & Rettig, 1993).

Cytotoxic Activity of Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with 4-dimethylaminomethylene derivatives, have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting significant in vivo efficacy against tumors. This research highlights the potential of these compounds in cancer therapy (Deady et al., 2003).

Cluster Transformations

Studies on dirhenium complexes containing ynamine ligands have revealed complex transformations leading to new compounds with unique bridging ligand structures, offering insights into cluster chemistry and ligand behavior under thermal conditions (Adams et al., 1992).

Photoproduct Formation and Photophysical Measurements

Photoproduct formation from photoexcitation of 4-(dimethylamino)benzonitrile has been observed to significantly impact photophysical measurements, indicating the need for careful interpretation of fluorescence and decay data in photophysical studies (Druzhinin, Galievsky, & Zachariasse, 2005).

Excited Charge Transfer State Formation

A density functional study on the excited singlet states of 4-(N,N-dimethylamino)benzonitrile and its analogs has shed light on the formation of low-lying intramolecular charge transfer states, contributing to the understanding of dual fluorescence in polar solvents (Parusel, Köhler, & Grimme, 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-(dimethylamino)phenyl]-(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-4-6-13(7-5-12)16(18)14-8-10-15(11-9-14)17(2)3/h4-11,16,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZQBJHOCXPUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374363 | |

| Record name | 4-(Dimethylamino)-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-4'-methylbenzhydrol | |

CAS RN |

93026-72-3 | |

| Record name | 4-(Dimethylamino)-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.